![molecular formula C17H13NO3S B2488231 N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681174-01-6](/img/structure/B2488231.png)
N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, also known as BTDC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Serotonin Receptor Affinity
Some analogues of this compound have shown micromolar affinity towards 5-HT1A serotonin receptors . This suggests potential applications in the treatment of conditions related to serotonin imbalance, such as depression and anxiety disorders .
Photocatalytic Hydrogen Evolution
A study has reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The resulting polymer displayed high photocatalytic activities, which could be used for efficient hydrogen evolution .
STING-Agonistic Activity
A series of benzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated for their STING-agonistic activity . This suggests potential applications in immunotherapy and cancer treatment .
Organic Solar Cells
Side-chain engineering and radical conjugated polymer additives have been employed in organic solar cells from dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene-based copolymers . This strategy has been shown to improve the performance of organic solar cells .
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as Edonerpic, is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
Edonerpic exhibits neuroprotective properties. It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . The accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
It is known that the compound has a significant impact on the neurodegenerative processes associated with the accumulation of amyloid-beta protein .
Result of Action
The neuroprotective properties of Edonerpic result in the prevention of neurodegeneration induced by the Amyloid-beta protein . This leads to a potential therapeutic effect in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-17(15-10-20-13-3-1-2-4-14(13)21-15)18-12-5-6-16-11(9-12)7-8-22-16/h1-9,15H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCWUHJEXAFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.